{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate
Description
{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate is an organic compound that features a furan ring, a carbamoyl group, and a methylbenzoate moiety
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C15H15NO4/c1-11-4-6-12(7-5-11)15(18)20-10-14(17)16-9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,16,17) |
InChI Key |
SBLZVUKDVCDQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the reaction of furan-2-carbaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced products.
Substitution: The methylbenzoate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological reactions.
Medicine
In medicine, {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate.
Methyl 4-aminobenzoate: Another precursor used in the synthesis of the compound.
Furan-2-carboxylic acid: A structurally related compound with similar chemical properties.
Uniqueness
What sets {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various scientific and industrial purposes.
Biological Activity
The compound {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications supported by research findings.
- Molecular Formula : C13H15N1O3
- Molecular Weight : 233.27 g/mol
- IUPAC Name : {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate
- Canonical SMILES : CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2
Synthesis
The synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the reaction between furan derivatives and carbamoyl methyl esters. Common methods include:
- Refluxing furan with isocyanates to form carbamates.
- Esterification reactions with 4-methylbenzoic acid derivatives.
Antimicrobial Properties
Research has indicated that {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 12 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
Additionally, {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, particularly those involved in apoptosis and cellular growth.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the anticancer effects were evaluated using various concentrations of the compound on MCF-7 cells. The study revealed a dose-dependent response where higher concentrations led to increased rates of apoptosis, as measured by flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
